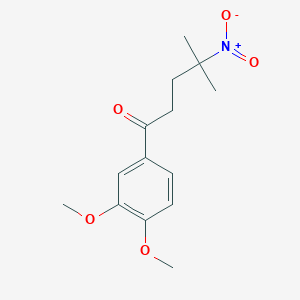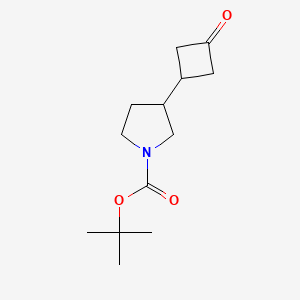
4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of functionalized pyridines and pyrazines, as well as the study of their chemical properties and reactivity. The papers provided discuss related compounds and their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of different starting materials such as 4-hydroxy-6-methyl-2-pyridone with various reagents to afford compounds like 4H-pyrano[3,2-c]pyridines . Another study describes the synthesis of a novel pyrano[3,2-c]quinoline derivative, which was characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the molecular frameworks.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as FT-IR, NMR, and UV-visible spectroscopy . The crystal structure of a pyrazolo[4,3-c]pyridine derivative has been described, revealing specific conformational details and intramolecular interactions . These findings provide insights into the structural aspects that could be expected for the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, the reaction of enaminonitriles with different reagents leads to the formation of diverse heterocyclic structures . Additionally, the synthesis of bis(pyrazole-benzofuran) hybrids involving piperazine linkers indicates the potential for creating a wide range of biologically active compounds . These reactions highlight the versatility of the chemical frameworks related to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related pyrano[3,2-c]quinoline derivative have been extensively studied, including its nonlinear optical behavior and thermodynamic properties . Such studies are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different technological domains.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with structures resembling 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile have been explored for their antimicrobial properties. For instance, the study on the crystal structure and antimicrobial activity of a related compound demonstrated favorable antimicrobial activities, suggesting potential utility in the development of new antimicrobial agents (Okasha et al., 2022).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis has been documented, showing the versatility of compounds with nitrile and dimethylamino groups in generating novel pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). This underscores the chemical compound's potential as a precursor in synthesizing a wide range of heterocyclic compounds with possible pharmaceutical applications.
Cytotoxic Activity
Research on compounds that share structural similarities, particularly those featuring dimethylamino and pyrazinyl groups, has revealed significant cytotoxic activities against various tumor cell lines. A study synthesizing 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes indicated some compounds exhibited notable cytotoxic activity, highlighting the therapeutic potential of such molecules in cancer research (Vosooghi et al., 2010).
Eigenschaften
IUPAC Name |
4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-18(22-10-9-21-17)26-16-4-3-11-24(13-16)19(25)15-7-5-14(12-20)6-8-15/h5-10,16H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZUOYSFNTYNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)





![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

